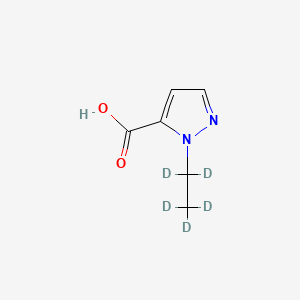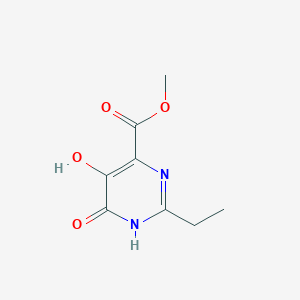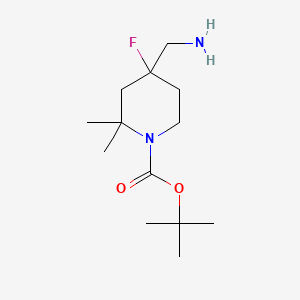
Tert-butyl 4-(aminomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, a fluorine atom, and a dimethylpiperidine moiety
Preparation Methods
The synthesis of TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or related reagents.
Tert-Butyl Protection: The tert-butyl group is introduced via a protection reaction using tert-butyl chloroformate or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of ester or amide bonds within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific medical conditions.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Fluorinated Compounds: Compounds containing fluorine atoms, which may exhibit similar chemical properties.
Aminomethyl Derivatives: Compounds with aminomethyl groups, which may have comparable reactivity and applications.
The uniqueness of TERT-BUTYL 4-(AMINOMETHYL)-4-FLUORO-2,2-DIMETHYLPIPERIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H25FN2O2 |
|---|---|
Molecular Weight |
260.35 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoro-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25FN2O2/c1-11(2,3)18-10(17)16-7-6-13(14,9-15)8-12(16,4)5/h6-9,15H2,1-5H3 |
InChI Key |
BTHZDMZESOOMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)(CN)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


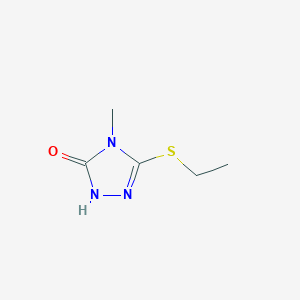
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)
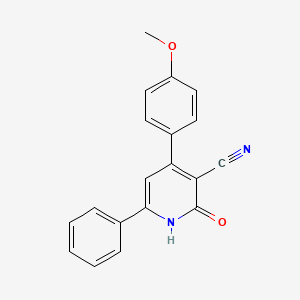

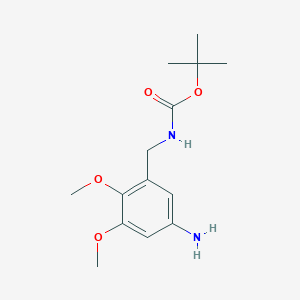
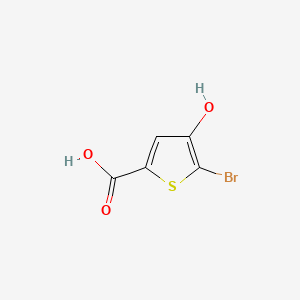
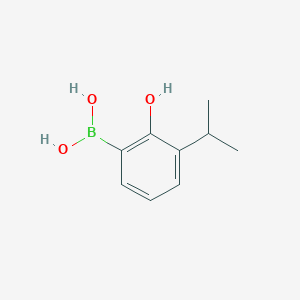
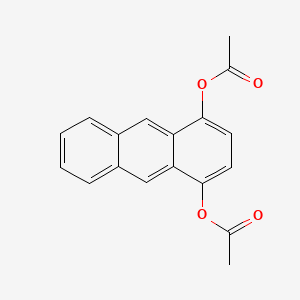
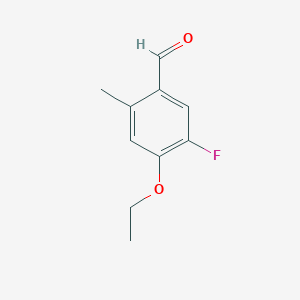
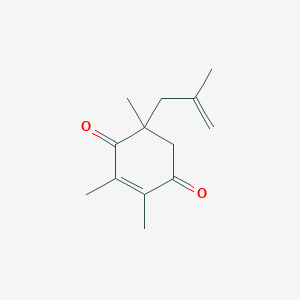
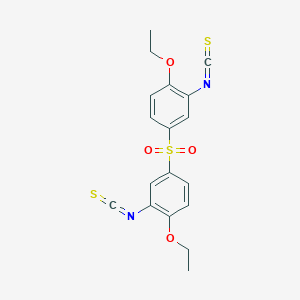
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
